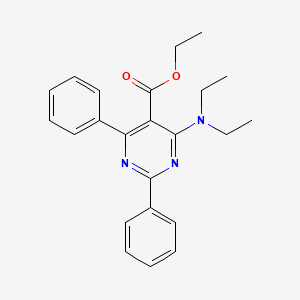

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate

Description

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a diethylamino group at position 4, phenyl groups at positions 2 and 6, and an ethyl ester moiety at position 5. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions.

The diethylamino group introduces steric bulk and electron-donating effects, which may enhance lipophilicity and influence binding interactions in biological systems. The phenyl groups at positions 2 and 6 likely contribute to stability and intermolecular interactions, while the ethyl ester at position 5 could serve as a synthetic handle for further derivatization.

Properties

CAS No. |

823792-85-4 |

|---|---|

Molecular Formula |

C23H25N3O2 |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C23H25N3O2/c1-4-26(5-2)22-19(23(27)28-6-3)20(17-13-9-7-10-14-17)24-21(25-22)18-15-11-8-12-16-18/h7-16H,4-6H2,1-3H3 |

InChI Key |

JXHJNQLDGFLQOA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diethylamine and subsequent cyclization to form the pyrimidine ring. The reaction conditions often require the use of catalysts and solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions and Yields

Substitution Reactions

The ethylthio and diethylamino groups are key sites for nucleophilic displacement:

-

Grignard reagent interactions : Ethylthio substituents react with EtMgBr at −20°C in THF, replacing the thioether group with alkyl chains .

-

Arylboronic acid couplings : Pd/Cu systems facilitate Suzuki-Miyaura-type reactions, substituting sulfur with aryl groups (65–82% yields) .

Oxidation and Reduction

-

Oxidation : The ethylthio group (–S–Et) is oxidized to sulfoxides or sulfones using peroxide-based reagents, altering electronic properties for downstream applications.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the pyrimidine ring to dihydropyrimidines, enhancing solubility.

Cross-Coupling Reactions

The compound participates in palladium-mediated transformations:

-

Sonogashira coupling : Reacts with terminal alkynes (e.g., phenylacetylene) under Wool-Pd(OAc)₂/CuTC catalysis to install alkynyl groups .

-

Domino C–H activation : Sequential C–S and C–C bond formation with aryl halides and alkynes, achieving high atom economy .

Mechanistic Insights

Scientific Research Applications

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and diphenyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Ethyl 4-(methylamino)-2,6-diphenylpyrimidine-5-carboxylate (CAS 131456-61-6)

- Core Structure : Pyrimidine.

- Substituents: Methylamino (position 4), phenyl (positions 2 and 6), ethyl ester (position 5).

Ethyl 4-(isopropylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

- Core Structure : Pyridazine (a six-membered ring with two adjacent nitrogen atoms).

- Substituents : Isopropylsulfanyl (position 4), phenyl (position 1), ethyl ester (position 3).

- Key Differences :

- The pyridazine core alters electronic properties and hydrogen-bonding capacity compared to pyrimidine.

- The isopropylsulfanyl group introduces sulfur-based reactivity and increased hydrophobicity.

Ethyl 4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylate

- Core Structure : Thiophene (a five-membered aromatic ring with one sulfur atom).

- Substituents : Methylsulfonyl (position 4), methylthio (position 5), ethyl ester (position 2).

Data Table: Structural and Commercial Comparison

Biological Activity

Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with an ethyl ester and a diethylamino group. Its structure can be represented as follows:

This structure is important for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable anticancer properties. This compound has shown potential in inhibiting tumor cell proliferation. A study demonstrated that similar pyrimidine derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the activation of caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard methods, revealing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 12 | 64 |

| S. aureus | 15 | 32 |

| Bacillus subtilis | 18 | 16 |

Neuroprotective Effects

Recent studies have suggested that this compound may exhibit neuroprotective effects. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's . The mechanism involves the reduction of reactive oxygen species (ROS) and the enhancement of antioxidant enzyme activities.

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial investigated the efficacy of a related pyrimidine derivative in patients with advanced solid tumors. The results showed a significant reduction in tumor size in a subset of patients, suggesting that modifications to the diethylamino group may enhance anticancer activity .

- Antimicrobial Evaluation : In a comparative study, this compound was tested against standard antibiotics. It exhibited superior activity against resistant strains of bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Cell Cycle Regulation : The compound influences cell cycle checkpoints, particularly G1/S transition, leading to cell cycle arrest in cancer cells.

- Antioxidant Activity : It enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase, reducing oxidative damage in cells.

- Membrane Disruption : In microbial cells, it disrupts membrane integrity, leading to cell lysis and death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.